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Compound of Interest

Compound Name: 2-Morpholin-4-yl-isobutyramide

Cat. No.: B314774

Get Quote

Application Note: Strategic Utilization of 2-Morpholin-4-yl-isobutyramide in Kinase Inhibitor

Synthesis

Executive Summary & Pharmaceutical Context
2-Morpholin-4-yl-isobutyramide (CAS: 473424-06-7) is a critical pharmaceutical building

block, primarily utilized as the stable precursor to the 2-methyl-2-morpholinopropan-1-amine

linker. This gem-dimethyl-morpholine motif is a pharmacophore "privileged structure" found in

phosphatidylinositol 3-kinase (PI3K) inhibitors, most notably Alpelisib (Piqray®).

The strategic value of this intermediate lies in the Thorpe-Ingold Effect (Gem-Dimethyl Effect).

The two methyl groups on the alpha-carbon restrict conformational freedom, pre-organizing the

molecule to bind more effectively in the ATP-binding pocket of kinases while simultaneously

improving metabolic stability by blocking alpha-carbon oxidation.
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Property Value Relevance

Molecular Weight 172.23 g/mol
Low MW allows for
fragment-based drug
design.

pKa (Morpholine N) ~8.3

Basic enough for salt

formation; dictates extraction

pH.

Solubility High (Polar Organic/Water)
Excellent for aqueous-phase

reactions (e.g., Hofmann).

| Stability | High (Amide) | Indefinite shelf-life compared to its amine derivative. |

Core Application: The Hofmann Rearrangement
Protocol
The primary application of 2-Morpholin-4-yl-isobutyramide is its conversion to the primary

amine (2-methyl-2-morpholinopropan-1-amine) via the Hofmann Rearrangement. This amine is

the actual nucleophile used to couple with chloropyrimidine or triazine cores in drug synthesis.

Why this route? Direct synthesis of the amine is difficult due to the steric bulk of the gem-

dimethyl group. The amide provides a stable "masked" amine that can be unmasked in situ or

in the final intermediate stage.

Mechanistic Workflow (Graphviz)
The following diagram illustrates the transformation workflow, highlighting the critical isocyanate

intermediate.
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Caption: Step-wise conversion of the amide to the active amine linker via oxidative

rearrangement.

Detailed Experimental Protocol
Safety Warning: This reaction generates isocyanates (sensitizers) and uses strong oxidants.

Perform in a well-ventilated fume hood.

Reagents:

2-Morpholin-4-yl-isobutyramide (1.0 eq)

Sodium Hypochlorite (10-13% active chlorine) OR Bromine (1.1 eq)

Sodium Hydroxide (4.0 eq, 10M solution)

Solvent: Water (primary) or Water/Dioxane biphasic system.

Step-by-Step Methodology:

Dissolution (0 - 5°C):

Charge a reactor with 2-Morpholin-4-yl-isobutyramide and water (5 vol).

Cool the mixture to 0–5°C using an ice/salt bath.

Rationale: Low temperature is critical here to prevent premature hydrolysis of the N-halo

intermediate or oxidation of the morpholine ring.

Bromination/Chlorination (0 - 5°C):

Add NaOH solution (4.0 eq) slowly, maintaining temp < 10°C.

Dropwise add Sodium Hypochlorite solution (or Bromine) over 30 minutes.

Stir for 1 hour at 0°C.

Checkpoint: The solution should turn slightly yellow (if using NaOCl) or orange (if Br2).

TLC/HPLC should show consumption of starting amide and formation of the N-halo
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species (often less polar).

Rearrangement (Heating Phase):

Allow the mixture to warm to room temperature.

Heat the reaction mixture to 70–80°C for 2–3 hours.

Observation: Evolution of gas (

) indicates the rearrangement of the isocyanate and subsequent decarboxylation is
proceeding.

Mechanism:[1][2][3][4] The N-haloamide loses a halide ion, prompting the alkyl group

(containing the morpholine) to migrate to the nitrogen, forming the isocyanate, which

immediately hydrolyzes to the amine in the basic aqueous medium.

Quenching & Isolation:

Cool to room temperature.[2]

Crucial Step: Destroy excess oxidant by adding Sodium Thiosulfate (10% aq) until starch-

iodide paper shows no color change.

Extract the product with Dichloromethane (DCM) or Isopropyl Acetate (3 x 5 vol). Note:

The product is an amine; ensure the aqueous phase is pH > 12 before extraction.

Dry organics over

and concentrate.

Purification (Optional):

The crude oil is usually pure enough (>95%) for the next coupling step. If purification is

needed, distill under high vacuum or form the HCl salt (precipitates from Ethanol/Ether).

Application 2: Downstream Coupling (Alpelisib
Synthesis)
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Once the amine is generated, it is typically coupled with a chloropyrimidine derivative.

Reaction Scheme (Conceptual):

Optimization Note: Because the amine is sterically hindered (adjacent gem-dimethyl group),

standard

conditions often fail or proceed slowly.

Recommendation: Use Buchwald-Hartwig amination conditions if thermal

yields are <50%.

Catalyst:

/ Xantphos.

Base:

.

Solvent: Dioxane, 100°C.

Quality Control & Troubleshooting
Analytical Standards for 2-Morpholin-4-yl-isobutyramide:

Test Specification Method

Appearance
White to off-white crystalline

solid
Visual

Purity (HPLC) 98.0%
C18 Column, ACN/Water

(0.1% TFA)

Water Content 0.5%
Karl Fischer (Hygroscopic

nature)

1H NMR Conforms to structure
DMSO-d6; Watch for gem-

dimethyl singlet ~1.1 ppm
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Troubleshooting Guide:

Problem: Low yield in Hofmann rearrangement.

Cause: Incomplete migration or formation of urea byproduct.

Solution: Ensure rapid heating during the rearrangement step. Slow heating promotes side

reactions between the amine product and the isocyanate intermediate (urea formation).

Problem: Product is colored (Dark brown/red).

Cause: Oxidation of the morpholine nitrogen to N-oxide.

Solution: Use stoichiometric oxidant (do not use large excess) and ensure thorough

quenching with thiosulfate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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